

A Comparative Analysis of Chlorophyll c in Symbiotic vs. Free-Living Dinoflagellates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *chlorophyll c*

Cat. No.: B1171883

[Get Quote](#)

A deep dive into the photosynthetic machinery of dinoflagellates reveals nuanced differences in **chlorophyll c** content and composition between symbiotic and free-living species. These variations reflect their distinct ecological niches and physiological demands.

Dinoflagellates, a diverse group of single-celled eukaryotes, play crucial roles in aquatic ecosystems as primary producers. Many species are photosynthetic, utilizing a pigment arsenal that includes chlorophyll a and **chlorophyll c** to capture light energy. A significant portion of dinoflagellates are symbiotic, most notably the family Symbiodiniaceae (colloquially known as zooxanthellae), which form vital partnerships with corals and other marine invertebrates. Others exist as free-living planktonic organisms. This guide provides a comparative study of **chlorophyll c** in these two distinct lifestyles, offering insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Chlorophyll Content

The concentration of chlorophylls can vary significantly among dinoflagellate species and is influenced by factors such as light availability and nutrient status. Symbiotic dinoflagellates, living within the tissues of their hosts, experience a different light environment compared to their free-living counterparts in the water column. This is often reflected in their pigment composition.

Below is a summary of chlorophyll a and c content in selected symbiotic and free-living dinoflagellate species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and methodologies across different studies.

Species (Lifestyle)	Chlorophyll a (pg/cell)	Chlorophyll c (pg/cell)	Chlorophyll c/a ratio	Reference
Symbiotic				
Symbiodinium (in <i>Acropora</i> <i>digitifera</i>)	1.5	0.6	0.40	[1]
Symbiodinium (in <i>Acropora</i> <i>humilis</i>)				
Symbiodinium (in <i>Acropora</i> <i>pharaonis</i>)	1.2	0.5	0.42	[1]
Symbiodinium (in <i>Pocillopora</i> <i>verrucosa</i>)				
Symbiodinium (in <i>Stylophora</i> <i>pistillata</i>)	1.8	0.7	0.39	[1]
Free-living				
Gonyaulax polyedra (High Light)	-	-	~0.25 (molar ratio in specific complexes)	[2][3]
Gonyaulax polyedra (Low Light)	-	-	~0.33 - 1.0 (molar ratio in specific complexes)	[2][3]
Scrippsiella acuminata	Data not available	Data not available	Higher peridinin to Chl a ratio than <i>S. ramonii</i>	[4]
Scrippsiella ramonii	Data not available	Data not available	Lower peridinin to Chl a ratio	[4]

than S.
acuminata

Note: The data for *Gonyaulax polyedra* represents the molar ratio of chlorophyll a to c2 within specific light-harvesting protein complexes and not the total cellular content, making a direct comparison with the per-cell data for *Symbiodinium* challenging. Data for **chlorophyll** content in *Scrippsiella* species was not available in a comparable format.

Experimental Protocols

Accurate quantification of **chlorophyll c** is crucial for comparative studies. The two most common methods are spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Quantification of Chlorophyll c

This method provides a rapid estimation of **chlorophyll** concentrations.

Protocol:

- Sample Collection and Filtration: Filter a known volume of dinoflagellate culture through a glass fiber filter (e.g., GF/F). The volume will depend on the cell density.
- Pigment Extraction:
 - Place the filter in a centrifuge tube and add a known volume of 90% acetone.
 - Mechanically disrupt the cells by grinding or sonication.
 - Store the extract in the dark at 4°C for 2 to 24 hours to ensure complete extraction.
- Centrifugation: Centrifuge the extract to pellet the filter and cell debris.
- Spectrophotometric Measurement:
 - Transfer the supernatant to a cuvette.

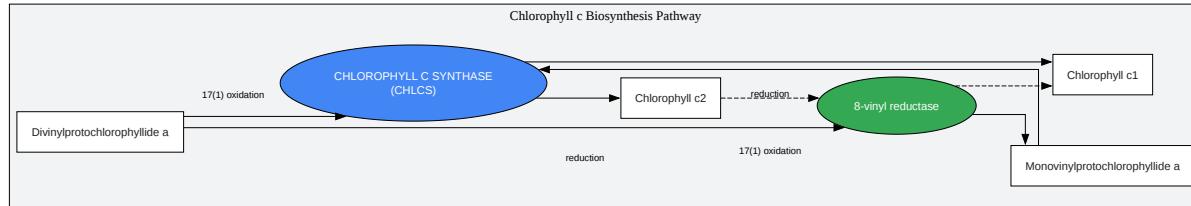
- Measure the absorbance at 750 nm, 664 nm, 647 nm, and 630 nm using a spectrophotometer. The reading at 750 nm corrects for turbidity.
- Calculation: Use the trichromatic equations of Jeffrey and Humphrey (1975) to calculate the concentration of **chlorophyll c**:

$$\text{Chlorophyll c } (\mu\text{g/mL}) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A647 - A750)$$

Where A is the absorbance at the specified wavelength.

High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophyll c

HPLC is a more sensitive and accurate method that can separate different forms of **chlorophyll c** (c1 and c2) and other pigments.

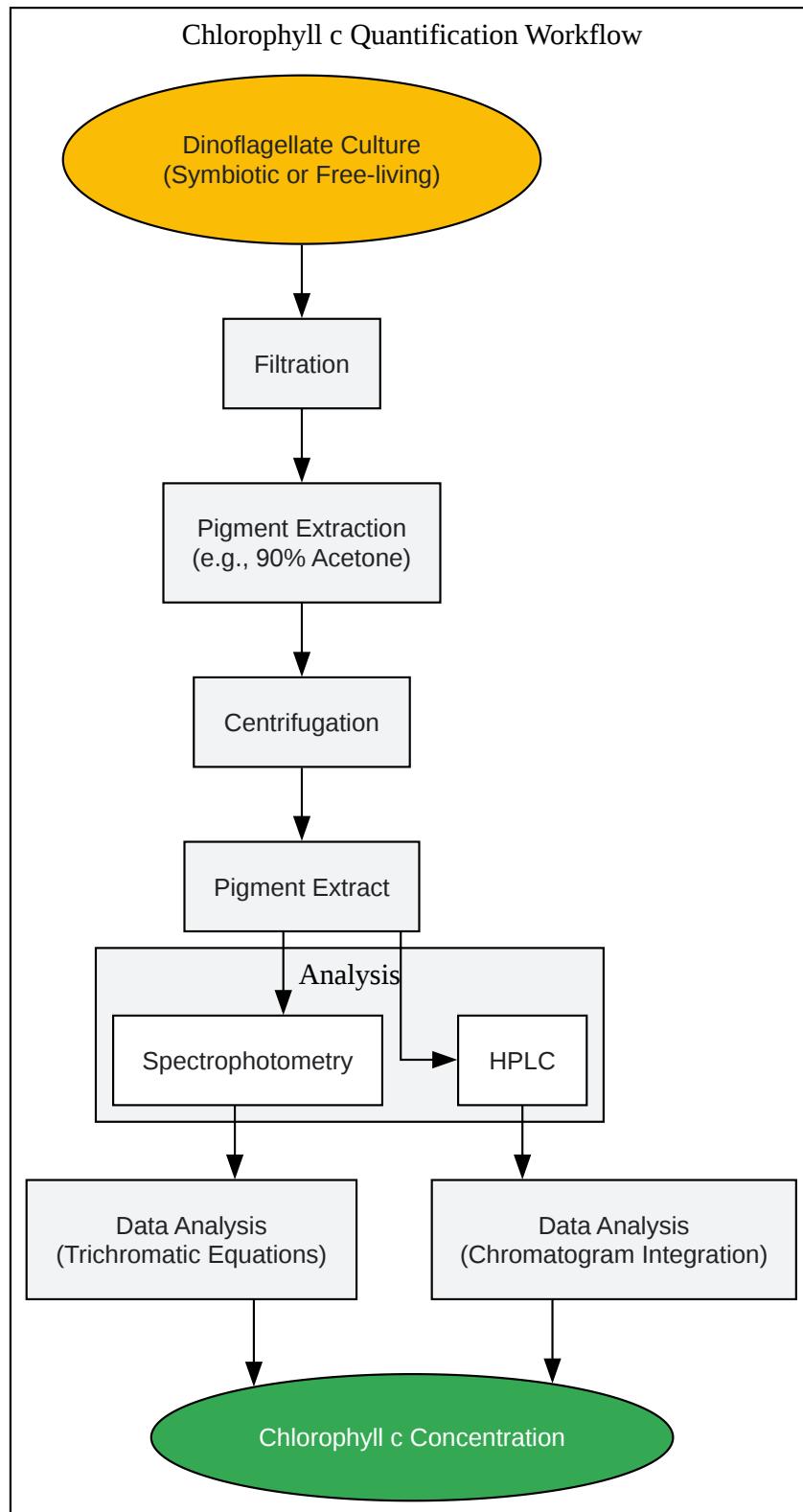

Protocol:

- Sample Collection and Filtration: As with the spectrophotometric method, filter a known volume of culture through a glass fiber filter.
- Pigment Extraction:
 - Immediately after filtration, place the filter in a cryovial, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
 - For extraction, place the frozen filter in a tube with a suitable solvent, such as 100% acetone or methanol. A specific volume of a known concentration of an external standard (e.g., canthaxanthin) can be added to correct for volume changes.
 - Disrupt the cells using sonication or bead beating.
 - Centrifuge to pellet debris.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

- Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a photodiode array detector.
- Use a gradient elution program with a mobile phase consisting of solvents such as a mixture of methanol and ammonium acetate and another of methanol.
- Identify and quantify **chlorophyll c** by comparing the retention time and absorption spectrum of the peaks with those of a pure **chlorophyll c** standard.

Key Signaling Pathways and Workflows

The biosynthesis of **chlorophyll c** in dinoflagellates has recently been elucidated, providing a new avenue for understanding the regulation of their photosynthetic capacity.



[Click to download full resolution via product page](#)

Caption: The biosynthetic pathway of **chlorophyll c1** and **c2** in dinoflagellates.

This pathway highlights the central role of the recently discovered enzyme, **CHLOROPHYLL C SYNTHASE (CHLCS)**, in converting precursors into **chlorophyll c2** and **c1**.^[5] The presence and activity of this enzyme, along with the 8-vinyl reductase, likely dictate the ratio of **chlorophyll c1** to **c2** in different dinoflagellate species.

To provide a clearer understanding of the analytical process, the following diagram illustrates a generalized workflow for the quantification of **chlorophyll c**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the extraction and quantification of **chlorophyll c**.

Conclusion

The comparison of **chlorophyll c** in symbiotic and free-living dinoflagellates underscores the adaptability of these microorganisms to their environments. While symbiotic dinoflagellates within host tissues exhibit relatively stable **chlorophyll c** content, free-living species can modulate their pigment composition, including the ratios of different chlorophyll forms, in response to varying light conditions. The methodologies and pathway information provided here serve as a valuable resource for researchers investigating the intricate photosynthetic strategies of these ecologically significant algae. Further research with standardized methodologies across a wider range of species is needed to draw more definitive conclusions about the functional differences in **chlorophyll c** between symbiotic and free-living dinoflagellates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, *Gonyaulax polyedra* Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, *Gonyaulax polyedra* Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. *Scrippsiella acuminata* versus *Scrippsiella ramonii*: A Physiological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of chlorophyll c in a dinoflagellate and heterologous production in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Analysis of Chlorophyll c in Symbiotic vs. Free-Living Dinoflagellates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171883#a-comparative-study-of-chlorophyll-c-in-symbiotic-versus-free-living-dinoflagellates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com